Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
CAS No.: 1105190-21-3
Cat. No.: VC2810318
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105190-21-3 |
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Molecular Formula | C20H21NO3 |
Molecular Weight | 323.4 g/mol |
IUPAC Name | ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C20H21NO3/c1-3-24-19(23)20(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)21(2)18(20)22/h4-12H,3,13-14H2,1-2H3 |
Standard InChI Key | DHDRQDSGWHFFSQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a quinoline derivative characterized by a tetrahydroquinoline core structure with several functional groups. The compound incorporates a benzyl substituent at the 3-position, a methyl group at the 1-position, a carbonyl (oxo) group at the 2-position, and an ethyl carboxylate group also at the 3-position of the tetrahydroquinoline scaffold .
The core structural features include:
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A partially hydrogenated quinoline system (tetrahydroquinoline)
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An ethyl ester functional group
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A benzyl substituent
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A methyl group attached to the nitrogen
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A ketone (oxo) group
Identification Parameters
The compound can be identified through various scientific parameters as outlined in the table below:
Parameter | Information |
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CAS Number | 84639-35-0 |
Molecular Formula | C₂₀H₂₁NO₃ |
IUPAC Name | Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate |
Classification | Specialty Materials |
Chemical Family | Quinoline derivatives |
Alternative Nomenclature
Several synonyms exist for this compound in chemical databases and literature, including:
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Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Physical and Chemical Properties
The physical and chemical properties of Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate can be inferred partially from its chemical structure and related compounds in the tetrahydroquinoline class.
Predicted Chemical Behavior
Based on its functional groups, Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate would be expected to exhibit:
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Limited water solubility due to its relatively high lipophilicity
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Hydrolytic susceptibility at the ester functionality
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Potential for hydrogen bonding through the carbonyl groups
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Possible metabolic liability at the benzyl and ethyl ester positions
Synthesis Methodologies
Green Chemistry Approaches
Recent trends in chemical synthesis have emphasized green chemistry principles, which might be applicable to the synthesis of Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate. For related tetrahydro heterocyclic compounds with carboxylic acid ethyl ester functionalities, researchers have developed environmentally friendly synthesis methods including:
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Microwave-assisted synthesis
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Mechanochemical approaches (mortar-pestle methods)
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Utilization of green solvents
These methods have demonstrated considerable advantages, including higher yields (80-96%), shorter reaction times (3-30 minutes), and milder reaction conditions, all while minimizing environmental impact and improving safety .
Research Landscape and Future Directions
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